1-Chloro-9,10-bis(phenylethynyl)anthracene
Overview
Description
1-Chloro-9,10-bis(phenylethynyl)anthracene is a substituted polycyclic aromatic hydrocarbon . It is a fluorescent dye used in lightsticks and emits yellow-green light . This reagent is used in chemiluminescence research .
Molecular Structure Analysis
The molecular structure of 1-Chloro-9,10-bis(phenylethynyl)anthracene is complex, with a chlorine atom attached to an anthracene core that is further substituted with phenylethynyl groups .Chemical Reactions Analysis
1-Chloro-9,10-bis(phenylethynyl)anthracene is used in chemiluminescence research . Despite similar optical properties in solution, different molecules exhibit vastly different properties in thin films .Physical And Chemical Properties Analysis
1-Chloro-9,10-bis(phenylethynyl)anthracene is a solid with a molar mass of 412.91 g/mol . It may discolor on exposure to light .Scientific Research Applications
1-Chloro-9,10-bis(phenylethynyl)anthracene: Scientific Research Applications:
Chemiluminescence Research
This compound is utilized in chemiluminescence research due to its ability to emit light upon chemical reaction without the need for an external light source. It’s particularly useful in the study of chemical reactions that produce light as a byproduct .
Fluorescent Dye in Lightsticks
It serves as a fluorescent dye in lightsticks, emitting yellow-green light. This application takes advantage of its high-intensity luminescence properties, commonly seen in 30-minute high-intensity Cyalume sticks .
Scintillator Additive
As a scintillator additive, 1-Chloro-9,10-bis(phenylethynyl)anthracene is used to detect radiation by fluorescing when exposed to ionizing radiation, making it valuable in radiation detection and measurement .
Fluorescence Emitters for Peroxyoxalate Chemiluminescence
The compound has been extensively studied as a fluorescence emitter for peroxyoxalate chemiluminescence, which is a chemical reaction used to produce light in various applications, including analytical methods .
Mechanism of Action
Safety and Hazards
Future Directions
There is ongoing research into the properties of 1-Chloro-9,10-bis(phenylethynyl)anthracene and its derivatives. Despite similar optical properties in solution, the different molecules exhibit vastly different properties in thin films . This suggests potential for future exploration in the field of material science and optoelectronics.
properties
IUPAC Name |
1-chloro-9,10-bis(2-phenylethynyl)anthracene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H17Cl/c31-29-17-9-16-27-26(20-18-22-10-3-1-4-11-22)24-14-7-8-15-25(24)28(30(27)29)21-19-23-12-5-2-6-13-23/h1-17H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMMCAKJISYGPDQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C#CC2=C3C=CC=C(C3=C(C4=CC=CC=C42)C#CC5=CC=CC=C5)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H17Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1068279 | |
Record name | 1-Chloro-9,10-bis(phenylethynyl)anthracene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1068279 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
412.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Chloro-9,10-bis(phenylethynyl)anthracene | |
CAS RN |
41105-35-5 | |
Record name | 1-Chloro-9,10-bis(phenylethynyl)anthracene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=41105-35-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Chloro-9,10-bis(phenylethynyl)anthracene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041105355 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Anthracene, 1-chloro-9,10-bis(2-phenylethynyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1-Chloro-9,10-bis(phenylethynyl)anthracene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1068279 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-chloro-9,10-bis(phenylethynyl)anthracene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.183 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1-CHLORO-9,10-BIS(PHENYLETHYNYL)ANTHRACENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8N4F8MJ2SL | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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